

Chemical structure analysis of Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Dimethyl(3-hydroxy-4-methoxybenzyl)amine*

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Chemical Structure Analysis: Dimethyl(3-hydroxy-4-methoxybenzyl)amine

Technical Guide for Research & Development

Executive Summary

Dimethyl(3-hydroxy-4-methoxybenzyl)amine (also known as N,N-dimethyl-isovanillylamine) is a pharmacologically significant tertiary amine derived from the isovanilloid scaffold.^{[1][2][3]} Unlike its regioisomer (the vanillin derivative), this compound features a hydroxyl group at the meta position and a methoxy group at the para position relative to the benzylic amine tail.

This structural nuance significantly alters its hydrogen-bond donor/acceptor profile and receptor binding affinity compared to classic vanilloids (e.g., capsaicin precursors).^{[1][2][3]} This guide provides a definitive technical analysis of its synthesis, spectroscopic validation, and physicochemical behavior, designed for researchers requiring high-purity structural elucidation.^[3]

Structural Elucidation & Theoretical Framework

2.1 Molecular Identity

- IUPAC Name: 5-[(Dimethylamino)methyl]-2-methoxyphenol[1][2][3]
- Common Reference: N,N-Dimethylisovanillylamine[1][2][3]
- Molecular Formula: C₁₀H₁₅NO₂[2][4]
- Molecular Weight: 181.23 g/mol [2][4]
- Key Functional Groups:
 - Phenolic Hydroxyl (C3): Acts as a hydrogen bond donor; pKa ~8.9.[4]
 - Methoxy Ether (C4): Lipophilic anchor; hydrogen bond acceptor.[3][4]
 - Benzylic Amine (C1): Basic center (pKa ~9.2); protonation site at physiological pH.[4]

2.2 The Regioisomer Challenge

The primary analytical challenge is distinguishing this compound from its ubiquitous isomer, N,N-dimethylvanillylamine.[3]

Feature	Target: Isovanillyl Derivative	Isomer: Vanillyl Derivative
Substitution	3-Hydroxy-4-Methoxy	4-Hydroxy-3-Methoxy
H-Bonding	OH is meta to amine tail	OH is para to amine tail
Reactivity	Sterically accessible OH	OH flanked by OMe and Alkyl

Synthesis: The "Origin" Protocol

Critical Causality: Direct Mannich reaction on guaiacol (2-methoxyphenol) typically yields substitution ortho to the hydroxyl group (position 6), resulting in the wrong isomer.[3] To guarantee the 3-hydroxy-4-methoxy geometry, one must utilize Reductive Amination of Isovanillin.[1][2][3]

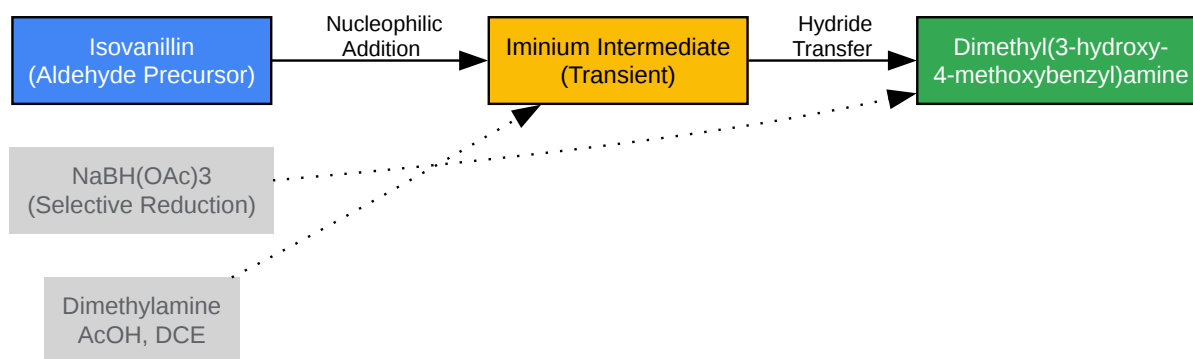
3.1 Experimental Workflow (Reductive Amination)

- Precursor: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2][5][6][7][8]
- Amine Source: Dimethylamine (2.0 eq, usually as HCl salt or THF solution).[3][4]
- Reducing Agent: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity toward imines over aldehydes, preventing alcohol byproducts.[3]

Protocol:

- Imine Formation: Dissolve Isovanillin (10 mmol) in 1,2-Dichloroethane (DCE). Add Dimethylamine (12 mmol) and Acetic Acid (10 mmol). Stir for 30 min to equilibrate the iminium species.
- Reduction: Add STAB (14 mmol) in portions. The reaction is mildly exothermic.[2][4]
- Quench: Quench with saturated NaHCO_3 (pH > 8) to neutralize the acid and ensure the amine is in the free-base form for extraction.[2][4]
- Extraction: Extract with DCM. The product partitions into the organic phase.[2][4][9]

3.2 Synthesis Pathway Diagram



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Figure 1: Selective Reductive Amination pathway preventing regio-scrambling.

Spectroscopic Characterization (The "Truth")

To certify the structure, one must validate the position of the oxygenated substituents.[3]

4.1 Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the nitrogen lone pair and the benzylic position.[1][2]

- Molecular Ion (M+): m/z 181 (Distinct).[4]
- Base Peak (M-123): m/z 58.[1][2][4] This corresponds to the iminium ion fragment, formed via alpha-cleavage.[3] This confirms the dimethylaminomethyl tail.[2][4]
- Benzylic Cation: m/z 137 (Loss of amine).[4]

4.2 Nuclear Magnetic Resonance (NMR)

The definitive proof of regio-chemistry lies in NOE (Nuclear Overhauser Effect) spectroscopy.[1][2]

¹H NMR Prediction (CDCl₃, 400 MHz):

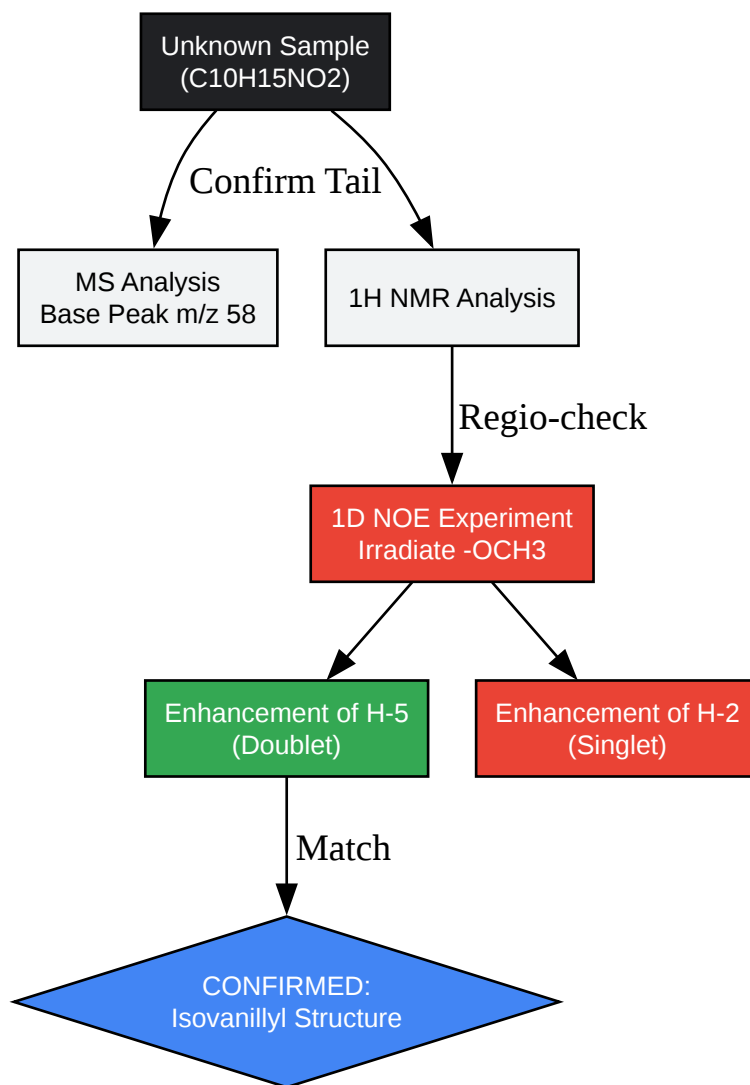
- δ 6.80 – 6.95 (3H, m): Aromatic protons (ABX system).[3]
- δ 3.85 (3H, s): Methoxy group (-OCH₃).[3]
- δ 3.38 (2H, s): Benzylic -CH₂-. [1][2][3]
- δ 2.25 (6H, s): N(CH₃)₂ protons.[3]

The NOE Diagnostic Test: To distinguish from the Vanillin isomer:

- Irradiate the Methoxy Singlet (δ 3.85).
- Observe Enhancement:
 - Isovanillyl (Target): Enhancement of H-5 (ortho to OMe) and potentially H-2 (meta, weak). [1][2][3] Crucially, H-5 is adjacent to the OMe.[1][2][3]
 - Vanillyl (Isomer): Enhancement of H-2 (isolated singlet usually).[1][2]

- Note: In the target, the OMe is at C4.[3][4][10] The adjacent proton is at C5.[2][4] The C3 position is occupied by OH.[2][4]

4.3 Analytical Logic Diagram



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Figure 2: Decision tree for spectroscopic validation using NOE to rule out regioisomers.

Physicochemical Profiling

Understanding the ionization state is vital for formulation and receptor binding assays.[2][4]

Property	Value (Approx)	Implication for Research
pKa (Phenol)	8.8 – 9.0	At pH 7.4, ~5% is ionized (phenolate).[1][2][3]
pKa (Amine)	9.1 – 9.3	At pH 7.4, >95% is protonated (cationic).[3]
LogP (Octanol/Water)	1.2 (Neutral)	Moderate lipophilicity; CNS penetrant potential.[3][4]
Solubility	High in MeOH, DCM	Use chlorinated solvents for extraction.[3][4]
Stability	Oxidation Sensitive	Phenolic ring is prone to quinone formation; store under Argon.[2][4]

Self-Validating Check: If your sample is insoluble in dilute NaOH, the phenolic OH is likely blocked (alkylated) or absent.[2][3] This compound must dissolve in 1M NaOH due to phenolate formation.[2][3][4]

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- To cite this document: BenchChem. [Chemical structure analysis of Dimethyl(3-hydroxy-4-methoxybenzyl)amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8720166/docs#chemical-structure-analysis-of-dimethyl-3-hydroxy-4-methoxybenzyl-amine]

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